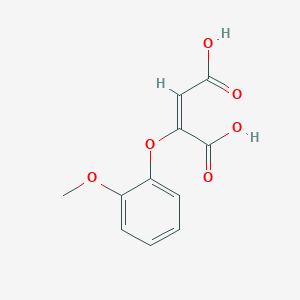
2-(2-Methoxyphenoxy)-2-butenedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-2-butenedioic acid, also known as methoxyphenol succinic acid (MPS), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPS is a derivative of butenedioic acid, which is commonly used in the synthesis of various organic compounds. MPS is a white crystalline powder that is soluble in water and has a molecular weight of 234.2 g/mol.
作用機序
The mechanism of action of MPS is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. MPS has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
MPS has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-α and IL-6, and it has also been shown to increase the levels of antioxidants in the body. MPS has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of using MPS in lab experiments is its low toxicity, which makes it an ideal compound for in vitro and in vivo studies. MPS is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using MPS in lab experiments is its poor solubility in organic solvents, which can make it difficult to use in certain types of experiments.
将来の方向性
There are several future directions for research on MPS. One area of research is the development of new synthesis methods that can improve the yield and purity of MPS. Another area of research is the identification of new therapeutic applications for MPS, such as in the treatment of inflammatory diseases or neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of MPS and its potential side effects.
合成法
MPS can be synthesized using a variety of methods, including the reaction of 2-2-(2-Methoxyphenoxy)-2-butenedioic acidl and maleic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction proceeds through a Diels-Alder reaction to form the intermediate product, which is then hydrolyzed to yield MPS.
科学的研究の応用
MPS has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of MPS is in the treatment of cancer. MPS has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to enhance the efficacy of chemotherapy drugs.
特性
製品名 |
2-(2-Methoxyphenoxy)-2-butenedioic acid |
|---|---|
分子式 |
C11H10O6 |
分子量 |
238.19 g/mol |
IUPAC名 |
(E)-2-(2-methoxyphenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C11H10O6/c1-16-7-4-2-3-5-8(7)17-9(11(14)15)6-10(12)13/h2-6H,1H3,(H,12,13)(H,14,15)/b9-6+ |
InChIキー |
ICINKPCFYJQJJL-RMKNXTFCSA-N |
異性体SMILES |
COC1=CC=CC=C1O/C(=C/C(=O)O)/C(=O)O |
SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
正規SMILES |
COC1=CC=CC=C1OC(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)
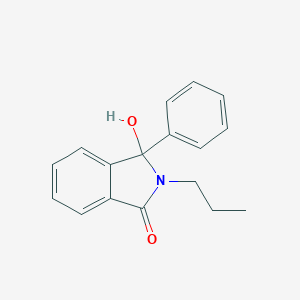
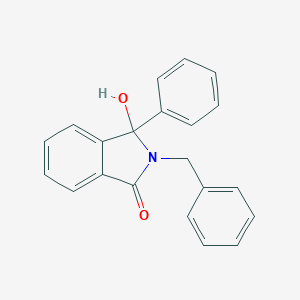
![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
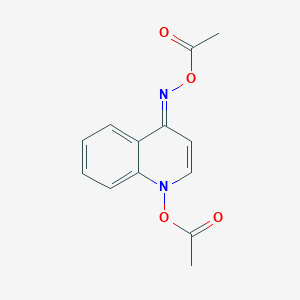
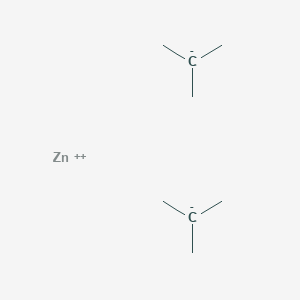
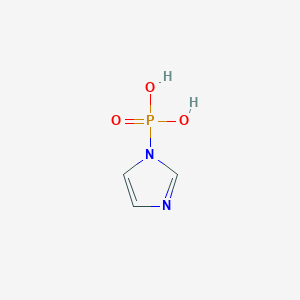
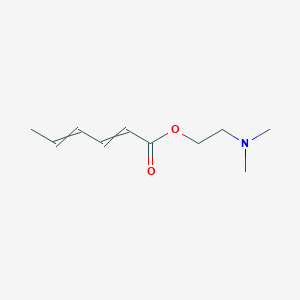
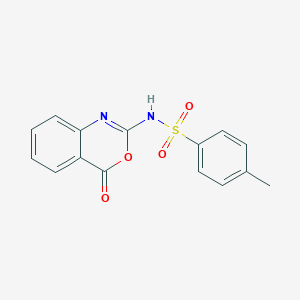
![Methyl 4-{[(methylsulfanyl)carbothioyl]amino}butyldithiocarbamate](/img/structure/B231143.png)
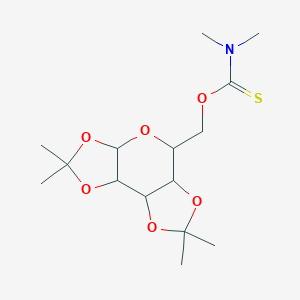
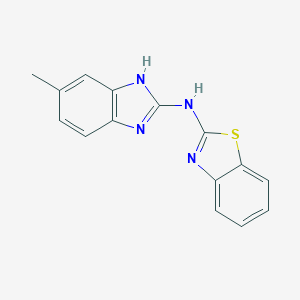
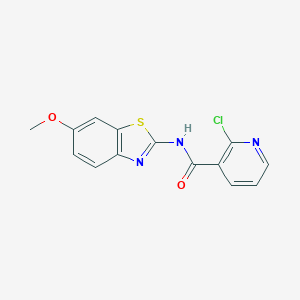
![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)